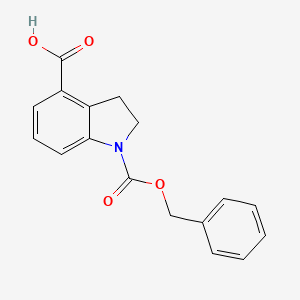

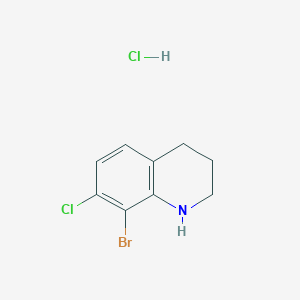

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

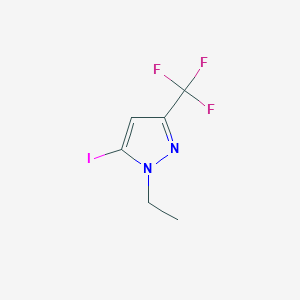

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2418709-42-7 . It has a molecular weight of 282.99 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H9BrClN.ClH/c10-8-7 (11)4-3-6-2-1-5-12-9 (6)8;/h3-4,12H,1-2,5H2;1H . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis of Chloro Compounds from Bromo Derivatives

Pyridine hydrochloride has been identified as an efficient reagent for the synthesis of chloro compounds from their corresponding bromo derivatives in π-deficient series such as pyridine and quinoline. This method facilitates the conversion of bromo to chloro compounds almost quantitatively, showcasing its application in the synthesis of chlorinated organic compounds (F. Mongin et al., 1996).

Vibrational Spectroscopic Studies

Comparative studies using Density Functional Theory (DFT) have been conducted on dibromo and dichloro derivatives of 8-hydroxyquinoline. These studies delve into the Raman and infrared spectra, geometry, frequency, and intensity of vibrational bands, offering insights into the effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline. Such research aids in understanding molecular stability, bond strength, and electronic properties, contributing to the field of molecular spectroscopy (A. Lakshmi et al., 2011).

Metal Ion Detection and Analysis

8-Hydroxyquinoline and its derivatives have been employed as photometric reagents for the determination of metal ions. Techniques developed for the simultaneous determination of binary, ternary, and quaternary mixtures of metals such as aluminium, iron, copper, titanium, and nickel showcase the role of 8-hydroxyquinoline derivatives in analytical chemistry. These methods rely on the extraction of metal complexes into organic solvents and resolving their spectra, highlighting the utility of these compounds in the detection and quantification of metal ions (M. Blanco et al., 1989).

Photolabile Protecting Groups in Biochemistry

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline as a photolabile protecting group for carboxylic acids demonstrate its application in biochemistry. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it suitable for use in vivo, offering a tool for the controlled release of biological messengers and drugs (O. Fedoryak & T. M. Dore, 2002).

Supramolecular Chemistry

8-Hydroxyquinoline derivatives have been utilized in the development of new supramolecular sensors, emitting devices, or self-assembled aggregates. This underscores their role in synthetic coordination chemistry, where their metal chelation properties are leveraged to create complex structures with potential applications in sensing, light-emitting devices, and more (M. Albrecht et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOMUDAWOJLGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Br)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2554779.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)

![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)